molecular formula C8H16ClN B2870712 2-Cyclopentylcyclopropan-1-amine hydrochloride CAS No. 2138142-25-1

2-Cyclopentylcyclopropan-1-amine hydrochloride

Cat. No.: B2870712
CAS No.: 2138142-25-1
M. Wt: 161.67
InChI Key: QFJGMUAFIWYPGI-UHFFFAOYSA-N
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Description

2-Cyclopentylcyclopropan-1-amine hydrochloride is a chiral cyclopropanamine derivative offered as a high-purity chemical reagent for research and development purposes. This compound features a cyclopropylamine group, a key pharmacophore in medicinal chemistry, fused with a cyclopentyl moiety. The cyclopropylamine structure is a privileged scaffold in drug discovery, known for its ability to confer conformational rigidity, modulate metabolic stability, and serve as a bioisostere in lead optimization campaigns . Research Applications and Value: This compound is primarily valued as a versatile synthetic building block. Researchers may employ it in the design and synthesis of novel bioactive molecules. Its structure suggests potential application in developing ligands for central nervous system (CNS) targets, given that similar trans-substituted cyclopropanamine motifs have been identified as key dopaminergic moieties in the design of dual-target ligands for mu opioid receptor (MOR) and dopamine D3 receptor (D3R) . Such compounds are investigated for their potential in creating analgesics with lower abuse liability. The cyclopentyl substituent may be used to fine-tune the molecule's lipophilicity and steric profile, impacting its blood-brain barrier permeability and overall drug-likeness. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is intended for research use by qualified professionals in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-cyclopentylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-7(8)6-3-1-2-4-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJGMUAFIWYPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138142-25-1
Record name 2-cyclopentylcyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent formation of the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: This step involves the formation of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.

    Formation of Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt, typically using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Cyclopentylcyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopentylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Cyclopentylcyclopropan-1-amine hydrochloride with structurally related cyclopropanamine hydrochlorides and other amine hydrochlorides, focusing on molecular properties, substituent effects, and stability:

Table 1: Comparative Analysis of Cyclopropanamine Hydrochlorides

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent(s) Key Properties/Notes
This compound Not available C₈H₁₆ClN 161.67 (estimated) Cyclopentyl Predicted high lipophilicity
2-(2-Fluorophenyl)cyclopropan-1-amine HCl 1269152-01-3 C₉H₁₁ClFN 203.65 2-Fluorophenyl 95% purity; fluorinated aromatic group enhances metabolic stability
2-(2,3-Dichlorophenyl)cyclopropan-1-amine HCl 1311314-99-4 C₉H₁₀Cl₃N 238.54 2,3-Dichlorophenyl Room-temperature stable; dichloro substitution increases steric bulk
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl 2138244-10-5 C₁₁H₁₃ClN₂O 224.69 5-Methylbenzoxazolyl Benzoxazolyl group may enhance receptor binding affinity
1-Cyclohexylpropan-2-amine HCl Not available C₉H₂₀ClN 177.72 Cyclohexyl (non-cyclopropane) Cyclohexyl group increases hydrophobicity vs. cyclopentyl

Key Comparative Insights:

Substituent Effects on Lipophilicity and Bioavailability: The cyclopentyl group in the target compound likely confers moderate lipophilicity, intermediate between the fluorophenyl (lower lipophilicity due to polar F atom) and dichlorophenyl (higher lipophilicity from Cl atoms) .

Steric and Electronic Influences :

  • Dichlorophenyl and benzoxazolyl substituents create significant steric hindrance, which may limit blood-brain barrier penetration but enhance target selectivity .
  • Fluorophenyl groups balance electronic effects (electron-withdrawing F) with moderate steric bulk, favoring metabolic stability .

Stability and Storage: Room-temperature stability observed in 2-(2,3-dichlorophenyl)cyclopropan-1-amine HCl suggests that halogenated derivatives may resist degradation better than non-halogenated analogs .

Structural vs. Functional Analogues: 1-Cyclohexylpropan-2-amine HCl (non-cyclopropane) highlights the impact of ring size: cyclohexyl’s larger ring may reduce conformational strain but increase molecular weight compared to cyclopentyl derivatives .

Biological Activity

2-Cyclopentylcyclopropan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H14_{14}ClN
  • Molecular Weight : 159.66 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive functions.

Target Receptors

  • Serotonin Receptors : Potential agonistic effects on 5-HT receptors, influencing mood and anxiety.
  • Norepinephrine Transporters : Inhibition may enhance norepinephrine levels, contributing to antidepressant-like effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Studies suggest that the compound exhibits significant antidepressant-like activity in animal models.
  • Neuroprotective Properties : Evidence indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.
  • Anxiolytic Activity : The compound may reduce anxiety-like behaviors in preclinical studies.

Case Studies

  • Antidepressant Activity Study
    • Objective : To assess the antidepressant effects in rodent models.
    • Method : Administered varying doses of the compound and evaluated behaviors using the forced swim test.
    • Results : Significant reduction in immobility time was observed at higher doses, indicating potential antidepressant effects.
  • Neuroprotection Study
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Method : Cultured neurons were exposed to oxidative agents with and without the compound.
    • Results : The compound significantly reduced neuronal death compared to controls, suggesting neuroprotective properties.

Data Table

Biological ActivityMethodologyResults
Antidepressant EffectsForced Swim TestReduced immobility time at high doses
NeuroprotectionOxidative Stress ModelDecreased neuronal death compared to control
Anxiolytic ActivityElevated Plus MazeIncreased time spent in open arms

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